N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C18H18N6O2. It is a derivative of pyrimidine, characterized by the presence of nitro and dibenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,4,6-triaminopyrimidine with benzyl chloride in the presence of a base, followed by nitration using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N4-dibenzyl-2,4,6-triaminopyrimidine .
Scientific Research Applications
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine: Similar structure but with diethyl groups instead of dibenzyl groups.
2,4,6-Triaminopyrimidine: Lacks the nitro and dibenzyl groups, making it less complex.
Uniqueness
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both nitro and dibenzyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for various applications compared to simpler pyrimidine derivatives .
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-N,4-N-dibenzyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(20-11-13-7-3-1-4-8-13)23-18(22-16)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H4,19,20,21,22,23) |
InChI Key |
WBUYVSDXARYHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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